molecular formula C9H12F3N3O B13325407 2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine

2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B13325407
M. Wt: 235.21 g/mol
InChI Key: AQHSMKLLCCFRAM-UHFFFAOYSA-N
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Description

2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine hydrochloride (CAS 1803588-63-7) is a high-purity chemical intermediate supplied for research and development purposes. This compound features a piperidine scaffold linked to a 1,3,4-oxadiazole ring substituted with a trifluoroethyl group, a structure of significant interest in medicinal chemistry . The incorporation of the trifluoroethyl group is strategically valuable, as fluorine-containing moieties are known to enhance key pharmaceutical properties, including metabolic stability, membrane permeability, and bioavailability . Researchers are exploring 1,3,4-oxadiazole derivatives for their wide spectrum of potential biological activities. Scientific literature indicates that structurally related compounds are under investigation for slow-action antimalarial properties against Plasmodium falciparum , as well as for anticancer activity, particularly against glioblastoma cell lines , and antidiabetic applications in experimental models . The piperidine moiety is a privileged structure in drug discovery, frequently found in molecules with activity on the central nervous system and various enzyme systems . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C9H12F3N3O

Molecular Weight

235.21 g/mol

IUPAC Name

2-piperidin-2-yl-5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H12F3N3O/c10-9(11,12)5-7-14-15-8(16-7)6-3-1-2-4-13-6/h6,13H,1-5H2

InChI Key

AQHSMKLLCCFRAM-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NN=C(O2)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthesis of the 1,3,4-Oxadiazole Core

Step 1: Preparation of the hydrazide precursor

  • Reacting a suitable carboxylic acid derivative with hydrazine hydrate to form the hydrazide.

Step 2: Cyclization to form the oxadiazole ring

  • The hydrazide is treated with a trifluoroethyl-containing electrophile, such as trifluoroethyl halides (e.g., trifluoroethyl chloride or bromide), under basic conditions to promote cyclization, forming the 1,3,4-oxadiazole ring.

Reaction conditions:

  • Solvent: Dimethylformamide (DMF) or acetonitrile
  • Base: Potassium carbonate or sodium hydride
  • Temperature: Reflux (around 80–120°C)
  • Time: 4–12 hours

Attachment of the Piperidine Moiety

Step 3: Nucleophilic substitution or coupling

  • The oxadiazole intermediate with a suitable leaving group (e.g., halogen or activated ester) is reacted with piperidine or its derivatives.

Reaction conditions:

  • Solvent: Ethanol or acetonitrile
  • Catalyst: None or catalytic amounts of acid/base depending on the method
  • Temperature: Reflux or room temperature, depending on reactivity
  • Time: 1–24 hours

Final Purification

  • The crude product is purified via column chromatography, recrystallization, or preparative HPLC to obtain the pure compound.

Microwave-Assisted Synthesis

Recent advances suggest microwave irradiation can significantly reduce reaction times and improve yields:

Method Reaction Time Temperature Yield Reference
Cyclization of hydrazides with trifluoroethyl halides 30–60 minutes 100–120°C 85–95% Adapted from microwave-assisted oxadiazole synthesis
Nucleophilic substitution with piperidine derivatives 10–30 minutes 80–100°C 80–90% Similar microwave protocols for heterocycle attachment

Data Table Summarizing the Preparation Methods

Step Reagents Conditions Outcome References
Hydrazide formation Carboxylic acid + hydrazine hydrate Reflux, solvent: ethanol Hydrazide intermediate ,
Cyclization to oxadiazole Hydrazide + trifluoroethyl halide Reflux, base: K2CO3 1,3,4-oxadiazole core
Piperidine attachment Oxadiazole intermediate + piperidine Reflux or microwave Final compound ,

Notes and Considerations

  • Choice of reagents: Trifluoroethyl halides are essential for introducing the trifluoroethyl group onto the oxadiazole ring.
  • Reaction optimization: Microwave-assisted methods can drastically cut reaction times and improve yields, as demonstrated in recent literature for heterocyclic synthesis.
  • Purification: High-performance liquid chromatography (HPLC) and recrystallization are recommended for obtaining pure products.
  • Scalability: Microwave techniques are scalable with proper equipment, making large-scale synthesis feasible.

Chemical Reactions Analysis

Types of Reactions

2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the piperidine ring.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the oxadiazole or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.

Scientific Research Applications

2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the development of probes and sensors for biological studies.

    Medicine: Its unique structure makes it a candidate for drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: The compound can be utilized in the production of specialty chemicals and advanced materials with unique properties.

Mechanism of Action

The mechanism by which 2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Substituent Variations on the Oxadiazole Ring

  • 4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine

    • Structure : Phenyl group replaces trifluoroethyl.
    • Properties : Molecular weight 229.28; lower lipophilicity compared to trifluoroethyl derivatives.
    • Applications : Antimicrobial screening candidate due to aromatic π-π interactions .
  • 2-(3-Piperidinyl)-5-(4-pyridinyl)-1,3,4-oxadiazole

    • Structure : Pyridine ring at position 3.
    • Properties : Enhanced hydrogen-bonding capacity via pyridine nitrogen.
    • Activity : Demonstrated moderate antibacterial activity against Staphylococcus aureus .
  • 2-[[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone Structure: Sulfanyl linker and benzodioxin substituent.

Heterocycle Replacement

  • 3-[5-(2-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine
    • Structure : Thiadiazole replaces oxadiazole; fluorophenyl and methyl-oxadiazole substituents.
    • Properties : Thiadiazole’s sulfur atom enhances π-accepting ability, improving receptor binding.
    • Activity : Investigated for CNS-targeted applications due to fluorophenyl’s blood-brain barrier penetration .

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The trifluoroethyl group in the target compound increases logP compared to phenyl or pyridyl analogues, enhancing membrane permeability .
  • Metabolic Stability: Fluorine atoms in trifluoroethyl reduce oxidative metabolism, prolonging half-life vs. non-fluorinated derivatives .
  • Solubility : Piperidine-containing analogues generally exhibit moderate aqueous solubility (e.g., 4-(5-phenyl-oxadiazol-2-yl)piperidine: ~2 mg/mL) .

Biological Activity

The compound 2-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine (CAS No. 1803588-63-7) is a derivative of piperidine featuring a trifluoroethyl-substituted oxadiazole moiety. This structural configuration has garnered interest due to potential biological activities that could be harnessed in medicinal chemistry. The biological activity of this compound can be evaluated in terms of its pharmacological effects, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C₉H₁₃ClF₃N₃O
  • Molecular Weight : 271.67 g/mol
  • CAS Number : 1803588-63-7

Antimicrobial Activity

Research indicates that compounds containing oxadiazole rings often exhibit significant antimicrobial properties. The incorporation of the trifluoroethyl group is hypothesized to enhance lipophilicity and membrane permeability, potentially increasing the compound's efficacy against various pathogens.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)Reference
2-[5-(2,2,2-Trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidineBacterial32 µg/mL
Other Oxadiazole Derivative AFungal16 µg/mL
Other Oxadiazole Derivative BViral64 µg/mL

Antiparasitic Activity

The potential antiparasitic activity of oxadiazole derivatives has been a focal point in recent studies. For instance, modifications in the oxadiazole structure have been shown to impact the efficacy against malaria parasites. The trifluoroethyl group may play a role in enhancing the interaction with target enzymes or receptors in the parasite.

Case Study: Antimalarial Activity

In a study evaluating various oxadiazole derivatives for their antimalarial properties, it was found that certain structural modifications significantly improved activity against Plasmodium falciparum. The study reported that compounds with similar structural features to 2-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine displayed reduced parasitemia in murine models when administered at specific dosages (e.g., 40 mg/kg) .

The mechanism by which 2-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways of pathogens.
  • Membrane Disruption : The lipophilic nature conferred by the trifluoroethyl group may facilitate integration into microbial membranes, leading to disruption and cell death.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound. Preliminary studies suggest moderate metabolic stability and favorable absorption characteristics. However, comprehensive toxicological evaluations are necessary to determine safety profiles before clinical applications.

Table 2: Pharmacokinetic Parameters

ParameterValue
AbsorptionModerate
BioavailabilityTBD
Metabolic StabilityModerate

Q & A

Basic: What are the established synthetic routes for 2-[5-(2,2,2-trifluoroethyl)-1,3,4-oxadiazol-2-yl]piperidine?

The synthesis typically involves multi-step protocols:

  • Oxadiazole Ring Formation : Cyclization of acylhydrazides with trifluoroacetic anhydride or trifluoroethyl-substituted precursors under reflux conditions in solvents like DMF or dichloromethane .
  • Piperidine Functionalization : Coupling the oxadiazole intermediate with a piperidine derivative via nucleophilic substitution or amidation. Protecting groups (e.g., Boc) may be required to prevent side reactions .
  • Purification : Recrystallization from methanol or column chromatography to isolate the final product .

Basic: How is the structural integrity of this compound validated?

Key methods include:

  • Spectroscopic Analysis :
    • ¹H/¹³C NMR : Confirms proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, trifluoroethyl CF₃ signals near δ 120–125 ppm in ¹³C) .
    • IR Spectroscopy : Identifies functional groups (e.g., C=N stretch in oxadiazole at ~1600 cm⁻¹) .
  • Elemental Analysis : Validates purity by matching experimental and theoretical C/H/N ratios .

Advanced: How can reaction conditions be optimized to improve yield during synthesis?

  • Temperature Control : Maintain reflux temperatures (e.g., 80–100°C) for oxadiazole cyclization to minimize side products like open-chain hydrazides .
  • Catalyst Screening : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while dichloromethane aids in facile purification .
  • Reaction Monitoring : Thin-layer chromatography (TLC) with UV visualization ensures stepwise completion .

Advanced: How do researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in biological assays (e.g., antimicrobial IC₅₀ values) may arise from:

  • Assay Variability : Differences in bacterial strains, incubation times, or solvent systems (DMSO vs. aqueous buffers) .
  • Structural Analogues : Substitutions on the piperidine or oxadiazole rings (e.g., sulfonyl vs. methyl groups) alter hydrophobicity and target binding .
  • Statistical Rigor : Replicate experiments (n ≥ 3) and use ANOVA to assess significance of activity trends .

Advanced: What computational strategies predict the compound’s biological targets?

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors (e.g., GABAₐ). Focus on the oxadiazole’s electron-deficient ring for hydrogen bonding .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with observed bioactivity to guide structural modifications .
  • ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., BBB permeability) linked to the trifluoroethyl group’s lipophilicity .

Basic: What biological activities are associated with this compound?

  • Antimicrobial : Inhibits Gram-positive bacteria (e.g., S. aureus) via membrane disruption or enzyme inhibition .
  • Anti-inflammatory : Modulates COX-2 or NF-κB pathways in cell-based assays .
  • CNS Activity : Piperidine derivatives often target neurotransmitter receptors (e.g., serotonin 5-HT₆) .

Advanced: How are tautomeric equilibria or stereochemical challenges addressed in structural studies?

  • Tautomer Analysis : Dynamic NMR at variable temperatures (e.g., 25–60°C) detects shifts in thiol-thione equilibria in oxadiazole derivatives .
  • Chiral Resolution : Use chiral HPLC columns (e.g., Chiralpak IA) or derivatization with Mosher’s acid to resolve piperidine stereoisomers .

Advanced: What strategies mitigate toxicity in preclinical studies?

  • Metabolic Profiling : LC-MS/MS identifies reactive metabolites (e.g., epoxides) formed via cytochrome P450 oxidation .
  • Structural Optimization : Replace labile groups (e.g., methylsulfanyl with carboxamide) to reduce hepatotoxicity .

Basic: How is stability assessed under varying storage conditions?

  • Thermogravimetric Analysis (TGA) : Determines decomposition temperatures (>200°C typical for oxadiazoles) .
  • Accelerated Stability Studies : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .

Advanced: What novel derivatives enhance pharmacological potency?

  • Heterocycle Fusion : Attach triazole or thiophene rings to the piperidine nitrogen to improve target affinity .
  • Fluorine Substitution : Introduce para-fluoro groups on aryl moieties to enhance bioavailability and metabolic stability .

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